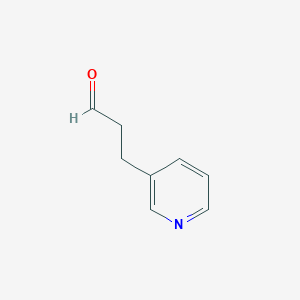

3-(Pyridin-3-YL)propanal

Cat. No. B172362

Key on ui cas rn:

1802-16-0

M. Wt: 135.16 g/mol

InChI Key: MQGVOSGGRHAKOE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07329660B2

Procedure details

A mixture of 6.08 g (20 mmol) (formylmethylene)triphenylphosphorane (Fluka; Buchs/Switzerland) and 2.14 g (20 mmol) freshly distilled 3-pyridinecarbaldehyde in 200 ml benzene is stirred for 3 h at 80° C. After the addition of a further 0.30 g (formylmethylene)triphenylphosphorane, the mixture is stirred for another 3 h at 80° C. The cooled benzene solution is extracted with 250 ml, 100 ml and finally 50 ml 0.1 N HCl. The acidic H2O phases are finally extracted with 150 ml ether and the organic phases discarded. The combined acidic H2O phases are covered with a supernatant 150 ml ether and adjusted to alkaline pH with 100 ml 1 N NaOH. The H2O phase is separated off and extracted 3 times with 150 ml EtOAc each time. Drying (Na2SO4) and partial evaporation of the organic phases yield 0.4 l of a solution of 3-(pyridin-3-yl)propen-1-one in EtOAc. Hydrogenation of the above solutions in the presence of 5% Pd/C, filtration of the catalyst, evaporation and column chromatography (SiO2; EtOAc) yield the title compound; TLC (EtOAc) Rf=0.30; FAB-MS (M+H)+=136.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([CH:3]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:2].[N:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH:29]=O)[CH:24]=1>C1C=CC=CC=1>[N:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH2:29][CH2:3][CH:1]=[O:2])[CH:24]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.08 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC(=CC=C1)C=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred for 3 h at 80° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred for another 3 h at 80° C

|

|

Duration

|

3 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The cooled benzene solution is extracted with 250 ml, 100 ml and finally 50 ml 0.1 N HCl

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The acidic H2O phases are finally extracted with 150 ml ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The H2O phase is separated off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted 3 times with 150 ml EtOAc each time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(Na2SO4) and partial evaporation of the organic phases yield 0.4 l of a solution of 3-(pyridin-3-yl)propen-1-one in EtOAc

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Hydrogenation of the above solutions in the presence of 5% Pd/C, filtration of the catalyst, evaporation and column chromatography (SiO2; EtOAc)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |